tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate
CAS No.: 52786-55-7
Cat. No.: VC3784953
Molecular Formula: C8H9F6NO2
Molecular Weight: 265.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52786-55-7 |
|---|---|
| Molecular Formula | C8H9F6NO2 |
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate |
| Standard InChI | InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 |
| Standard InChI Key | YAAGBEAAYGYUJE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate, reflects its tert-butyl-protected carbamate group bonded to a hexafluoropropan-2-ylidene moiety. Key structural features include:
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Trifluoromethyl groups: Two -CF₃ groups at positions 1 and 3 of the propan-2-ylidene backbone, conferring high electronegativity and lipophilicity.
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Carbamate linkage: The -OC(=O)N- group, which is hydrolytically stable under physiological conditions, making it suitable for prodrug design.
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Stereoelectronic effects: The electron-withdrawing nature of fluorine atoms stabilizes the carbamate’s hydrate form, influencing its reactivity and metabolic pathways .
The SMILES string CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F and InChIKey YAAGBEAAYGYUJE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉F₆NO₂ | , |
| Molecular Weight | 265.15 g/mol | , |
| Purity | 95% | |
| Storage Conditions | 2–8°C in a dry, sealed container | , |
Synthesis and Reactivity
Stability and Reactivity
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Hydrate Stabilization: The geminal trifluoromethyl groups stabilize the hydrate form of the ketone, reducing susceptibility to reductive metabolism by carbonyl reductases (CBRs) .
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Electrophilicity: The electron-withdrawing -CF₃ groups enhance the electrophilicity of the carbamate carbonyl, facilitating nucleophilic additions in synthetic applications .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s trifluoromethyl groups enable interactions with metalloenzymes, particularly histone deacetylases (HDACs). Key findings include:
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HDAC Inhibition: Trifluoropyruvamides (TFPAs) inhibit HDACs via a four-membered gem-diol metallocycle, with IC₅₀ values as low as 54.39 μM .
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Selectivity: The stabilized hydrate form minimizes off-target effects, making it a promising candidate for selective HDAC6 inhibitors .
Applications in Research and Industry
Pharmaceutical Intermediates
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Prodrug Design: The tert-butyl carbamate group acts as a protective moiety, enhancing the bioavailability of active pharmaceutical ingredients (APIs).
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Anticancer Agents: Fluorinated carbamates improve lipophilicity and target engagement in kinase and HDAC inhibitors .
Proteomics and Biochemical Tools
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Protein Modification: Used in activity-based probes (ABPs) to label and study enzyme active sites, particularly in tyrosine phosphatases and HDACs .
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Protective Groups: Stabilizes reactive intermediates during peptide synthesis, enabling selective deprotection under mild conditions.
Agrochemical Development
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Herbicides and Fungicides: Fluorinated carbamates enhance agrochemical efficacy by resisting environmental degradation. For example, analogues show 80% fungicidal activity at low concentrations.
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